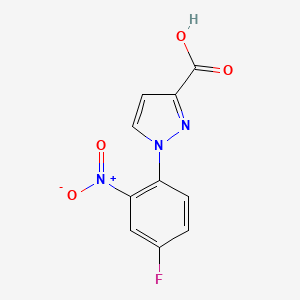

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

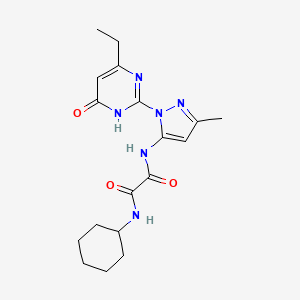

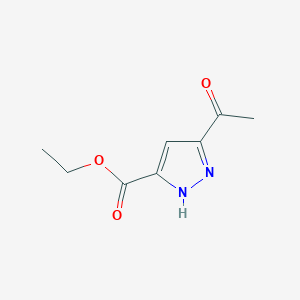

The compound “1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid” appears to be an organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-fluoro-2-nitrophenyl group at the 1-position and a carboxylic acid group at the 3-position.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone or a 1,3-ketoester with hydrazine. The 4-fluoro-2-nitrophenyl group could potentially be introduced through a substitution reaction, and the carboxylic acid group could be introduced through various methods, such as oxidation reactions.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-fluoro-2-nitrophenyl group, and the carboxylic acid group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to confirm the structure.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring is aromatic and relatively stable. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine. The carboxylic acid group could participate in various reactions, such as esterification or amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in water. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound.科学的研究の応用

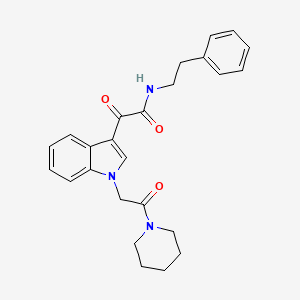

Antiproliferative Activity

A study has synthesized several novel 4-substituted-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives, which were evaluated for their antiproliferative activities against various cell lines including Vero, C6, and HeLa cells. One derivative, ethyl 1-(3-nitrophenyl)-5-phenyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylate, exhibited significant performance against these cells, suggesting potential for cancer research and therapy (Kasımoğulları et al., 2015).

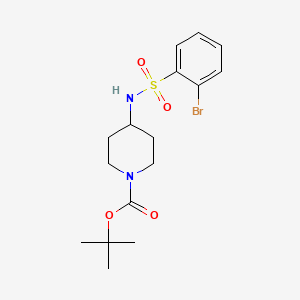

Herbicidal Effects

Research into pyrazole nitrophenyl ethers, a related class of compounds, has demonstrated notable herbicidal effects by inhibiting protoporphyrinogen IX oxidase, highlighting the potential of these derivatives in agricultural sciences (Clark, 1996).

Fluorescent Probes and Sensors

A series of donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, structurally related to the compound , were studied for their photophysical properties. These derivatives were considered for use as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield, offering potential applications in biological and chemical sensing (Fahrni et al., 2003).

Pharmaceutical Research

Derivatives of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been explored for their antimycobacterial activities. One study synthesized and evaluated a series of novel compounds for their effectiveness against Mycobacterium tuberculosis, with some showing significant potency, indicating their potential in the development of new antimycobacterial drugs (Sriram et al., 2007).

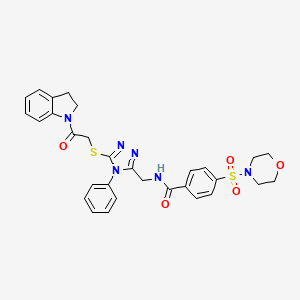

Solid-Phase Synthesis Applications

Research into the solid-phase synthesis of 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives and 5(3)-amino-3(5)-substituted-1H-pyrazoles has been reported. This methodology showcases the versatility of pyrazole derivatives in facilitating efficient synthesis strategies for generating libraries of diverse heteroaryl derivatives of benzimidazoles (Portilla et al., 2008).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards of this compound. However, standard safety procedures should be followed when handling it, including wearing appropriate personal protective equipment.

将来の方向性

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in cell cultures and animal models. If it’s a potential material for industrial use, studies could focus on its stability and performance under various conditions.

特性

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQULXIZZTARLFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2836924.png)

![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)